molecular formula C12H18O3Si B12842956 4-(Diethoxy(methyl)silyl)benzaldehyde

4-(Diethoxy(methyl)silyl)benzaldehyde

Cat. No.: B12842956
M. Wt: 238.35 g/mol
InChI Key: YZMRIFZQIAXSBB-UHFFFAOYSA-N
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Description

4-(Diethoxy(methyl)silyl)benzaldehyde is an organosilicon compound characterized by the presence of a benzaldehyde group attached to a diethoxy(methyl)silyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethoxy(methyl)silyl)benzaldehyde can be synthesized through a condensation reaction involving 3-aminopropyl(diethoxy)methylsilane and 4-hydroxybenzaldehyde . The reaction typically occurs under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxy(methyl)silyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(Diethoxy(methyl)silyl)benzoic acid.

    Reduction: 4-(Diethoxy(methyl)silyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Diethoxy(methyl)silyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethoxy(methyl)silyl)benzaldehyde involves its reactivity with various functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the silyl group can participate in substitution and condensation reactions. These interactions enable the compound to form a wide range of derivatives with diverse chemical properties .

Properties

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

4-[diethoxy(methyl)silyl]benzaldehyde

InChI

InChI=1S/C12H18O3Si/c1-4-14-16(3,15-5-2)12-8-6-11(10-13)7-9-12/h6-10H,4-5H2,1-3H3

InChI Key

YZMRIFZQIAXSBB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C1=CC=C(C=C1)C=O)OCC

Origin of Product

United States

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